molecular formula C12H9NO5S B1517716 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1144483-21-5

2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1517716
CAS RN: 1144483-21-5
M. Wt: 279.27 g/mol
InChI Key: XWMCYILKSZFGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as BMT, is an organic compound that belongs to the family of thiazoles. BMT is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and medicinal chemistry. BMT has been used in the synthesis of various compounds, including pharmaceuticals and natural products. In addition, BMT has been used to study the structure and function of proteins, the mechanism of action of drugs, and the biochemical and physiological effects of drugs.

Scientific Research Applications

Environmentally Benign Synthesis

Research includes the development of environmentally friendly synthesis methods involving related compounds, such as the use of recyclable hypervalent iodine(III) reagents in oxidation systems. This method highlights the potential for "2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid" in green chemistry applications due to its structural resemblance to involved reagents (Xiao‐Qiang Li & Chi Zhang, 2009).

Crystal Structure Analysis

Studies on the crystal structure of compounds similar in structure provide insights into molecular interactions and stability, which is crucial for the development of new materials and drugs. For example, research on febuxostat-acetic acid crystal structures can inform the design and synthesis of new pharmaceutical compounds with enhanced efficacy and stability (Min Wu et al., 2015).

Polymer Science

The design and synthesis of copolymers for high-efficiency polymer solar cells using related compounds demonstrate the role of such chemicals in advancing renewable energy technologies. These findings underscore the potential of "2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid" in the development of new materials for energy applications (Ruiping Qin et al., 2009).

Drug Discovery Building Blocks

Research into the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks highlights the importance of such compounds in medicinal chemistry. These building blocks offer extensive possibilities for the development of novel therapeutic agents by allowing for diverse chemical modifications (Martina Durcik et al., 2020).

Coordination Polymers

The development of coordination polymers based on related structural motifs for potential applications in luminescent materials or magnetic properties showcases the versatility of these compounds in materials science (Yuanchun He et al., 2020).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-6-10(11(14)15)19-12(13-6)18-7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMCYILKSZFGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid

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